Cas no 148-07-2 (2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI))
![2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI) structure](https://www.kuujia.com/scimg/cas/148-07-2x500.png)
148-07-2 structure
Product name:2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI)
2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI)
- (E)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid
- (2E)-4-{[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino}-4-oxobut-2-enoic acid
- alpha-N-(2,3-Bis(p-chlorophenyl)-1-methylpropyl)maleamic acid
- Benzmalecene
- Benzmalecene [INN]
- Benzmaleceno
- Benzmaleceno [INN-Spanish]
- Benzmalecenum
- Benzmalecenum [INN-Latin]
- MK 135
- N-(2,3-Bis(4-chlorphenyl)-1-methylpropyl)maleamsaeure
- N-(2,3-Bis(p-chlorophenyl)-1-methylpropyl)maleamic acid (alpha-form)
- UNII-6ET4K804XA
- 2-Butenoic acid, 4-[[2,3-bis(4-chlorophenyl)-1-Methylpropyl]aMino]-4-oxo-
- 148-07-2
- CHEMBL3989620
- N-(2,3-BIS(P-CHLOROPHENYL)-1-METHYLPROPYL)MALEAMIC ACID (.ALPHA.-FORM)
- Q27264731
- 6ET4K804XA
- (Z)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid
- DTXSID001043100
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- Inchi: InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10+
- InChI Key: NKPCAAMLVDTZOB-ZHACJKMWSA-N
- SMILES: OC(/C=C/C(NC(C(C1C=CC(Cl)=CC=1)CC1C=CC(Cl)=CC=1)C)=O)=O
Computed Properties
- Exact Mass: 391.07437
- Monoisotopic Mass: 391.0741989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 495
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 66.4Ų
- Tautomer Count: 2
Experimental Properties
- PSA: 66.4
2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI) Related Literature
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Fadwa Odeh,Hamdi Nsairat,Walhan Alshaer,Shrouq Alsotari,Rula Buqaien,Said Ismail,Abdalla Awidi,Abeer Al Bawab RSC Adv. 2019 9 37148
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2. Crystal structures, dynamic behaviour and electrochemical properties of the copper-(I) and -(II) complexes of a new N2S2 ligandDavid A. Nation,Max R. Taylor,Kevin P. Wainwright J. Chem. Soc. Dalton Trans. 1992 1557
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Agnieszka Kraszewska,Pablo Rivera-Fuentes,Carlo Thilgen,Fran?ois Diederich New J. Chem. 2009 33 386
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Yong Wang,Ming Li,Lirong Wen,Peng Jing,Xiang Su,Chao Chen Org. Biomol. Chem. 2015 13 751
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